Desoxyrhaponticin, also known as 3,5-Dihydroxy-2-phenylchromen-4-one, is a natural compound found in various plants, including the genus Rhaponticum and Leuzea []. While its precise role in the plant's biology remains under investigation, research suggests Desoxyrhaponticin possesses several properties that make it an interesting subject for scientific inquiry:
Studies have shown that Desoxyrhaponticin exhibits anti-inflammatory and antioxidant properties in vitro and in vivo [].
Desoxyrhaponticin has been shown to suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in stimulated immune cells []. Additionally, it demonstrates free radical scavenging activity, suggesting potential antioxidant properties.
Animal studies suggest that Desoxyrhaponticin may offer protection against inflammation-related conditions like arthritis and liver injury []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Desoxyrhaponticin has been shown to stimulate osteoblast activity, which are cells responsible for bone formation, in vitro []. This suggests a potential role for Desoxyrhaponticin in promoting bone health, although further research is needed to investigate its efficacy and safety in vivo.
Preliminary research suggests Desoxyrhaponticin may have other potential applications, including:
Desoxyrhaponticin is a naturally occurring stilbene glycoside predominantly found in the roots of rhubarb (Rheum species). It is chemically classified as a derivative of rhaponticin and has garnered attention for its potential therapeutic properties. The compound is characterized by its unique structure, which includes a glucose moiety attached to a stilbene backbone, contributing to its biological activity and pharmacological significance.
The primary mechanism of action of desoxyrhaponticin is believed to be its inhibition of fatty acid synthase (FASN) in cancer cells. By hindering fatty acid production, it disrupts the cell's ability to build membranes and maintain energy homeostasis, ultimately leading to apoptosis (programmed cell death) [, ]. Additionally, its role in glucose uptake inhibition might contribute to its potential anti-diabetic effects, although further research is needed to elucidate the exact mechanism.
Desoxyrhaponticin exhibits several notable biological activities:
The synthesis of desoxyrhaponticin can be achieved through various methods:
Desoxyrhaponticin interacts with various biological systems, which can influence its effectiveness:
Desoxyrhaponticin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Key Activity | Unique Aspect |
---|---|---|---|
Rhaponticin | Stilbene Glycoside | Fatty acid synthase inhibition | More potent than desoxyrhaponticin |
Phlorizin | Glycoside | Glucose uptake inhibition | Primarily used for diabetes |
Rhapontigenin | Stilbene | Antihistamine activity | Lacks glycosidic structure |
Desoxyrhaponticin is unique among these compounds due to its specific inhibitory action on fatty acid synthase and its dual role in both anticancer and antimicrobial activities.
Desoxyrhaponticin is a stilbene glycoside with the molecular formula C21H24O8, characterized by its distinctive structural framework consisting of a stilbene backbone conjugated to a glucoside moiety [1] [2]. The compound is systematically named as (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its complex stereochemical arrangement [2]. The molecular structure comprises a 3,5-dihydroxy-4'-methoxystilbene unit linked to a beta-D-glucopyranoside through an O-glycosidic bond at the 3-position [1] [4]. This structural configuration places desoxyrhaponticin within the broader class of phenolic glycosides, specifically as a hydroxylated stilbene derivative with glycosidic functionalization [3] [4].
The stilbene core features a trans-ethylene bridge connecting two aromatic rings, with the A-ring bearing hydroxyl groups at positions 3 and 5, while the B-ring contains a methoxy substituent at the 4'-position [2] [4]. The glucose unit adopts the typical pyranose conformation with beta-anomeric configuration, contributing significantly to the compound's overall molecular architecture and physicochemical properties [1] [2].
The stereochemical configuration of desoxyrhaponticin encompasses both the geometric isomerism of the stilbene double bond and the absolute configuration of the glucopyranose unit [2]. The stilbene backbone exhibits E-configuration (trans) across the ethylene bridge, which represents the thermodynamically more stable isomer compared to the Z-configuration (cis) [26]. This trans-stilbene arrangement is characterized by the two phenyl rings being positioned on opposite sides of the double bond, minimizing steric hindrance and contributing to the compound's structural stability [26].
The glucopyranose moiety displays the absolute configuration (2S,3R,4S,5S,6R), corresponding to the natural D-glucose stereochemistry with beta-anomeric linkage [2]. The beta-glycosidic bond formation occurs through the anomeric carbon (C-1) of glucose connecting to the hydroxyl group at position 3 of the stilbene aglycone [1] [2]. This specific stereochemical arrangement influences the compound's biological activity, solubility characteristics, and spectroscopic properties [2] [6]. The defined stereocenters within the glucose unit contribute five chiral centers to the overall molecular structure, establishing the compound's three-dimensional spatial arrangement [2].
Desoxyrhaponticin exhibits a molecular weight of 404.41 g/mol, calculated based on its molecular formula C21H24O8 [1] [2] [4] [7]. This molecular weight value has been consistently reported across multiple analytical sources and is confirmed through mass spectrometric analysis [1] [4]. The compound displays a density of 1.4±0.1 g/cm3, indicating a relatively dense molecular packing arrangement [3] [4]. This density value suggests favorable intermolecular interactions, likely attributable to hydrogen bonding capabilities of the multiple hydroxyl groups present in both the stilbene core and the glucose unit [3] [4].
The calculated monoisotopic mass is 404.147118 Da, providing precise mass determination for analytical identification purposes [2]. These physical parameters are essential for quantitative analytical methods, formulation development, and physicochemical characterization studies [1] [4] [7].
The boiling point of desoxyrhaponticin is reported as 700.5±60.0 °C at 760 mmHg, representing a relatively high thermal decomposition temperature characteristic of glycosidic compounds [3] [4]. This elevated boiling point reflects the substantial intermolecular forces present due to extensive hydrogen bonding networks formed by the multiple hydroxyl functionalities [3] [4]. The high boiling point also indicates thermal stability under normal processing and storage conditions [3] [4].
Specific melting point data for desoxyrhaponticin was not definitively established in the available literature, with some sources indicating "not available" for this parameter [3]. However, the compound typically appears as a white to yellow powder at room temperature, suggesting a melting point above ambient conditions [4]. The flash point is reported as 377.5±32.9 °C, indicating the temperature at which the compound may form ignitable vapor-air mixtures under specific conditions [3].
Desoxyrhaponticin demonstrates characteristic solubility behavior typical of phenolic glycosides, with limited water solubility but enhanced solubility in organic solvents [4]. The compound is classified as "slightly soluble" in water, attributed to the hydrophobic nature of the stilbene backbone despite the presence of the hydrophilic glucose moiety [4]. This limited aqueous solubility is common among stilbene derivatives due to the extended aromatic conjugation system [4].
In contrast, desoxyrhaponticin shows good solubility in ethanol and other polar organic solvents [4]. The ethanol solubility is particularly relevant for extraction and purification procedures, as well as for analytical sample preparation [4]. The compound is practically insoluble in dichloromethane, indicating poor solubility in non-polar solvents [4]. This solubility profile influences the selection of appropriate solvents for chemical synthesis, extraction protocols, and analytical methodologies [4].
The partition coefficient data for desoxyrhaponticin indicates moderate lipophilicity characteristics, though specific experimental LogP values were not explicitly reported in the available literature sources [14]. Based on structural analysis and comparison with related stilbene glycosides, the compound would be expected to exhibit a LogP value reflecting the balance between the hydrophobic stilbene core and the hydrophilic glucose substituent [14]. The predicted pKa value of 9.19±0.10 suggests that desoxyrhaponticin exists predominantly in its protonated form under physiological pH conditions [4].
The presence of multiple hydroxyl groups in both the aglycone and sugar portions contributes to hydrogen bonding capacity, affecting the compound's partitioning behavior between aqueous and organic phases [14]. This physicochemical parameter is crucial for understanding membrane permeability, bioavailability, and distribution characteristics in biological systems [14].
Desoxyrhaponticin exhibits characteristic UV-visible absorption properties typical of conjugated stilbene systems, with analytical detection commonly performed at 305 nm wavelength [28]. This absorption maximum corresponds to the π-π* electronic transition of the conjugated stilbene chromophore, involving excitation of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [21]. The extended conjugation system created by the trans-stilbene double bond connecting two aromatic rings results in a bathochromic shift compared to simple aromatic compounds [21] [17].
The UV-visible spectrum of desoxyrhaponticin shows absorption characteristics consistent with phenolic compounds, which typically absorb strongly in the UV region due to their aromatic nature [30]. The compound's spectral profile is utilized for high-performance liquid chromatography detection and quantitative analysis in analytical applications [28] [29]. The absorption at 305 nm provides adequate sensitivity for routine analytical monitoring and has been validated for chromatographic applications [28].
The infrared spectrum of desoxyrhaponticin displays characteristic absorption bands that reflect the functional groups present in its molecular structure [33]. The broad absorption peak around 3333 cm⁻¹ corresponds to O-H stretching vibrations from the multiple hydroxyl groups present in both the stilbene core and the glucose moiety [33]. This broad absorption band is typical of compounds with extensive hydrogen bonding networks [22].
Aromatic C=C stretching vibrations appear at 1607 cm⁻¹ and 1593 cm⁻¹, characteristic of the conjugated aromatic system within the stilbene backbone [33]. The C-O stretching vibration is observed at 1515 cm⁻¹, corresponding to the phenolic and glycosidic C-O bonds present throughout the molecule [33]. These infrared absorption patterns provide structural confirmation and can be utilized for identity verification and purity assessment [22] [33].
Nuclear magnetic resonance spectroscopy provides detailed structural information for desoxyrhaponticin, with characteristic signals corresponding to both the aglycone and glycoside portions of the molecule [32]. The β-anomeric proton of the glucose unit typically appears around δ 5.3 ppm in ¹H nuclear magnetic resonance spectra, confirming the beta-glycosidic linkage configuration [32]. This anomeric proton signal is diagnostic for β-D-glucopyranosides and serves as a key structural identifier [32].
The ¹³C nuclear magnetic resonance spectrum displays carbon signals in the aromatic region corresponding to the stilbene carbons, typically ranging from 100-160 ppm [32]. The glucose carbons appear in the aliphatic region, with the anomeric carbon showing characteristic downfield shift due to the glycosidic oxygen [32]. The nuclear magnetic resonance data provides comprehensive structural confirmation and can distinguish desoxyrhaponticin from related stilbene glycosides [19] [32].
Mass spectrometric analysis of desoxyrhaponticin reveals characteristic fragmentation patterns that facilitate structural identification and confirmation [10]. The molecular ion peak [M+H]⁺ appears at m/z 402.147, corresponding to the protonated molecular ion [10]. This mass-to-charge ratio is consistent with the molecular formula C21H24O8 and serves as the primary identification criterion in mass spectrometric analysis [10].
The fragmentation pattern typically involves loss of the glucose moiety (162 Da), resulting in formation of the aglycone ion corresponding to the stilbene portion of the molecule [20]. Additional fragmentation may occur through loss of smaller neutral molecules such as water (18 Da) or methanol (32 Da) from hydroxyl and methoxy groups respectively [20]. These fragmentation patterns are reproducible and provide structural information for compound identification in complex mixtures [10] [20].
Desoxyrhaponticin demonstrates generally favorable chemical stability characteristics under appropriate storage and handling conditions [23] [26]. The compound maintains stability when stored as a powder at -20°C for extended periods up to three years, making it suitable for long-term storage applications [7] [11]. Under ambient temperature conditions, desoxyrhaponticin shows good thermal stability, with minimal degradation observed at temperatures up to 37°C and 80°C during short-term exposure [23].
The chemical stability of desoxyrhaponticin is pH-dependent, with greater stability observed under acidic conditions compared to alkaline environments [23]. Under basic conditions (pH > 7), the compound becomes susceptible to alkaline hydrolysis, potentially leading to glycosidic bond cleavage and formation of degradation products [23]. This pH sensitivity is characteristic of glycosidic compounds and must be considered during formulation and processing [23].
Photostability represents a significant consideration for desoxyrhaponticin, as stilbene compounds are susceptible to photoisomerization under UV light exposure [26]. The trans-stilbene configuration can undergo photochemical conversion to the cis-isomer, potentially affecting biological activity and analytical properties [26]. Protection from light exposure during storage and handling is therefore recommended to maintain compound integrity [26].
Oxidative stability is another important parameter, as the phenolic hydroxyl groups present in desoxyrhaponticin can undergo oxidation under appropriate conditions [23]. The compound shows susceptibility to oxidative degradation, particularly in the presence of oxidizing agents or under elevated temperature and humidity conditions [23]. These stability characteristics inform appropriate storage conditions and handling procedures for maintaining compound quality and analytical reliability [23] [26].
Table 1: Physicochemical Properties of Desoxyrhaponticin
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₄O₈ | [1] [2] [4] |
Molecular Weight (g/mol) | 404.41 | [1] [2] [4] [7] |
CAS Number | 30197-14-9 | [1] [2] [3] [4] |
Density (g/cm³) | 1.4±0.1 | [3] [4] |
Boiling Point (°C) | 700.5±60.0 (at 760 mmHg) | [3] [4] |
Flash Point (°C) | 377.5±32.9 | [3] |
Predicted pKa | 9.19±0.10 | [4] |
Water Solubility | Slightly soluble | [4] |
Ethanol Solubility | Soluble | [4] |
Storage Temperature (°C) | -20 | [7] [11] |
Appearance | White-yellow powder | [4] |
UV Monitoring Wavelength (nm) | 305 | [28] |
Table 2: Spectroscopic Characteristics of Desoxyrhaponticin
Technique | Characteristic | Reference |
---|---|---|
UV-Visible Spectroscopy | Monitored at 305 nm for HPLC analysis | [28] |
Infrared Spectroscopy - OH stretch | Broad absorption around 3333 cm⁻¹ | [33] |
Infrared Spectroscopy - Aromatic C=C | Absorption at 1607, 1593 cm⁻¹ | [33] |
Infrared Spectroscopy - C-O stretch | Absorption at 1515 cm⁻¹ | [33] |
Mass Spectrometry [M+H]⁺ | m/z 402.147 | [10] |
HPLC-UV Detection | Retention time 25.295-25.884 min | [10] |
NMR - Anomeric proton (β-glucoside) | Typical β-anomeric proton around δ 5.3 ppm | [32] |
¹³C NMR - Quaternary carbons | Stilbene carbons in aromatic region | [32] |
Table 3: Chemical Stability and Reactivity Parameters of Desoxyrhaponticin
Condition | Stability Assessment | Notes | Reference |
---|---|---|---|
Room Temperature Storage | Stable for 3 years at -20°C | Powder form, sealed container | [7] [11] |
Thermal Stability (37°C) | Generally stable | Typical biological assay conditions | [23] |
Thermal Stability (80°C) | Generally stable | Elevated temperature testing | [23] |
Acidic Conditions (pH < 7) | More stable than in basic conditions | Stilbenes generally more stable in acidic pH | [23] |
Basic Conditions (pH > 7) | Less stable, prone to degradation | Alkaline hydrolysis can occur | [23] |
UV Light Exposure | Susceptible to photodegradation | Stilbenes undergo trans-cis isomerization | [26] |
Oxidative Conditions | Susceptible to oxidative degradation | Phenolic groups susceptible to oxidation | [23] |
General Chemical Stability | Thermally and chemically stable | Typical for stilbene glycosides | [26] |
The genus Rheum serves as the primary natural reservoir for desoxyrhaponticin, with three species officially recognized in major pharmacopoeias as sources of this valuable compound [1] [2]. These species exhibit varying concentrations and distribution patterns, reflecting their adaptation to different geographical and environmental conditions.
Rheum tanguticum Maxim. ex Balf. represents the most significant natural source of desoxyrhaponticin, consistently demonstrating the highest concentrations among all known botanical sources [3] [4] [5]. This species, commonly referred to as Tibetan rhubarb, has been extensively studied for its stilbene glycoside content and serves as a primary source for both traditional medicine and modern pharmaceutical applications [6] [7].
The plant exhibits optimal growth conditions in high-altitude regions of China, particularly in the provinces of Sichuan, Gansu, Qinghai, Tibet, Hubei, Yunnan, and Guizhou, where it thrives at elevations ranging from 3000 to 4000 meters above sea level [1] [8]. These mountainous environments provide the specific climatic and soil conditions that promote maximum desoxyrhaponticin biosynthesis and accumulation [9].
Research conducted on Rheum tanguticum has demonstrated that desoxyrhaponticin concentration varies significantly depending on plant maturity, with optimal levels achieved in plants aged three to eight years [1]. The compound accumulates primarily in the roots and rhizomes, where it serves both as a storage compound and as part of the plant's natural defense mechanism against environmental stressors [4] [5].
Rheum palmatum L. represents another major source of desoxyrhaponticin, though generally containing lower concentrations compared to Rheum tanguticum [1] [10]. This species demonstrates a more restricted geographical distribution, primarily occurring in forest margins within mountainous regions of China, including Sichuan, Gansu, Qinghai, and Tibet provinces [1] [11].
The species exhibits characteristic growth patterns at elevations ranging from 3300 to 3700 meters, preferring well-drained mountainous terrain with adequate moisture but avoiding waterlogged conditions [10] [12]. Rheum palmatum has been successfully cultivated under controlled conditions, though wild populations consistently demonstrate higher desoxyrhaponticin concentrations compared to cultivated varieties [10].
Studies examining the chemical composition of Rheum palmatum have identified desoxyrhaponticin as one of the primary stilbene compounds present in both roots and rhizomes [1] [2]. The concentration patterns follow seasonal variations, with maximum accumulation occurring during the dormant winter period when metabolic activity shifts toward compound storage [2].
Rheum officinale Baill. serves as a recognized source of desoxyrhaponticin, though typically containing lower concentrations compared to both Rheum tanguticum and Rheum palmatum [1] [12]. This species demonstrates a broad geographical distribution across central and western China, thriving at elevations between 3000 and 4000 meters in well-drained mountainous areas [1] [8].
The compound distribution within Rheum officinale follows similar patterns to other Rheum species, with primary accumulation occurring in underground storage organs [1] [2]. However, the overall stilbene content, including desoxyrhaponticin, remains significantly lower than that observed in Rheum tanguticum, making it less preferred for commercial extraction purposes [2].
Research comparing different Rheum species has consistently demonstrated that Rheum officinale contains the lowest levels of desoxyrhaponticin among the three officially recognized medicinal species [2]. This difference may be attributed to genetic variations in stilbene biosynthesis pathways or environmental adaptation mechanisms specific to this species.
Veratrum dahuricum represents a significant non-Rheum source of desoxyrhaponticin, expanding the botanical diversity of plants containing this valuable compound [13] [14]. This species belongs to the Melanthiaceae family and demonstrates a distinctly different geographical distribution pattern compared to Rheum species [15] [14].
The natural range of Veratrum dahuricum extends from Siberia to North Korea, encompassing temperate and subarctic regions characterized by different climatic conditions than those supporting Rheum species growth [14] [16]. This distribution pattern suggests that desoxyrhaponticin biosynthesis represents a convergent evolutionary adaptation across taxonomically distinct plant families.
The presence of desoxyrhaponticin in Veratrum dahuricum indicates that stilbene glycoside production extends beyond the Polygonaceae family, demonstrating the widespread occurrence of this biosynthetic pathway across diverse plant lineages [13]. However, detailed quantitative analyses of desoxyrhaponticin content in Veratrum dahuricum remain limited in current literature.
Beyond the primary Rheum species and Veratrum dahuricum, desoxyrhaponticin has been identified in several additional botanical sources, though generally in lower concentrations [17]. These include various Rheum species such as Rheum likiangense, where the compound has been successfully isolated using high-speed counter-current chromatography techniques [1] [18].
Rheum undulatum L. has been documented as containing desoxyrhaponticin within its rhizome tissues, contributing to the expanding list of natural sources for this compound [1] [17]. Similarly, European species including Rheum rhaponticum L. and Rheum rhabarbarum L. have demonstrated the presence of desoxyrhaponticin, particularly in root and petiole tissues [19] [20].
The occurrence of desoxyrhaponticin across such diverse botanical sources suggests that stilbene glycoside biosynthesis represents a fundamental adaptive mechanism in plants, particularly those exposed to environmental stressors or specific ecological niches. This distribution pattern provides multiple potential sources for sustainable extraction and utilization of the compound.
Desoxyrhaponticin demonstrates distinct tissue-specific accumulation patterns across different plant species, with underground storage organs consistently showing the highest concentrations [21] [22]. In Rheum species, the roots and rhizomes serve as primary accumulation sites, where the compound reaches maximum concentrations during periods of reduced metabolic activity [1] [21].
Research examining tissue distribution patterns in Rheum tanguticum has revealed that desoxyrhaponticin content in roots can be substantially higher than that found in stems or leaves [22]. This pattern reflects the compound's role as both a storage metabolite and a defense compound, with underground tissues serving as protected repositories for valuable secondary metabolites [21].
The tissue-specific distribution also varies between species, with European rhubarb varieties (Rheum rhaponticum and Rheum rhabarbarum) showing significant accumulation in petiole tissues compared to Asian medicinal species [20]. This variation may reflect different evolutionary pressures and ecological adaptations that have shaped stilbene distribution patterns across geographically separated populations.
Seasonal variations in tissue-specific accumulation have been documented, with maximum concentrations typically occurring during autumn and winter months when plants enter dormancy [1]. During these periods, desoxyrhaponticin content can increase significantly as plants redirect metabolic resources toward secondary metabolite production and storage.
Environmental conditions play crucial roles in determining desoxyrhaponticin biosynthesis and accumulation patterns across different plant species and geographical locations [23] [24]. Elevation represents one of the most significant factors, with plants growing at higher altitudes consistently demonstrating increased stilbene content compared to those cultivated at lower elevations [1] [9].
Temperature regimes significantly influence desoxyrhaponticin production, with cool temperate climates (15-25°C) providing optimal conditions for compound biosynthesis [25] [26]. Extreme temperature fluctuations, whether excessive heat or severe cold, can negatively impact stilbene production and may trigger stress responses that redirect metabolic resources away from secondary metabolite synthesis [25].
Soil composition and drainage characteristics represent critical environmental determinants of desoxyrhaponticin accumulation [25]. Well-drained mountain soils with adequate mineral content support optimal plant growth and secondary metabolite production, while waterlogged or nutrient-poor soils may significantly reduce compound biosynthesis [10] [25].
Light exposure patterns influence stilbene biosynthesis, with moderate light conditions favoring desoxyrhaponticin production while excessive light exposure may trigger stress responses that reduce overall compound accumulation [23] [25]. The relationship between light and stilbene production appears complex, involving both direct effects on biosynthetic pathways and indirect influences through overall plant health and metabolic balance.
Nitrogen fertilization levels demonstrate significant impacts on desoxyrhaponticin biosynthesis, with moderate nitrogen applications (50-80 pounds per acre) promoting optimal secondary metabolite production [25] [27]. However, excessive nitrogen fertilization may redirect plant metabolism toward primary growth processes, potentially reducing secondary metabolite accumulation including desoxyrhaponticin [27].